molecular formula C18H20N6OS B12221414 1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone

1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone

Cat. No.: B12221414
M. Wt: 368.5 g/mol
InChI Key: GYFPOPNZGUUPEW-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone is a synthetic small molecule characterized by a benzylpiperazine moiety linked via an ethanone bridge to a purine-sulfanyl group. This structure combines two pharmacologically significant motifs: the benzylpiperazine group, commonly associated with acetylcholinesterase (AChE) inhibition, and the purine scaffold, which interacts with diverse biological targets such as kinases and adenosine receptors.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C18H20N6OS/c25-15(11-26-18-16-17(20-12-19-16)21-13-22-18)24-8-6-23(7-9-24)10-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,20,21,22)

InChI Key

GYFPOPNZGUUPEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

Biological Activity

1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₃H₁₇N₅OS
  • Molecular Weight : 283.37 g/mol
  • SMILES Notation : C1CN(CCN1CC(=O)N)C2=NC=NC3=C2N=CN3

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor activity. The purine moiety in 1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone is believed to contribute to this effect by interfering with nucleic acid synthesis and function. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further exploration.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on the spectrum of activity and mechanism remain limited. The benzylpiperazine group is often associated with enhanced interaction with microbial targets, which could explain its potential efficacy.

The biological mechanisms of 1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone are not fully elucidated; however, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide metabolism.
  • Interference with DNA/RNA Synthesis : The purine structure suggests potential interference with nucleic acid synthesis pathways.

Case Study 1: Antitumor Efficacy

In a study examining the effects of purine derivatives on cancer cell lines, researchers found that compounds similar to 1-(4-benzylpiperazin-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone demonstrated significant cytotoxicity against prostate and breast cancer cells. The study reported an IC50 value in the low micromolar range, indicating potent activity (source needed).

Case Study 2: Antimicrobial Activity

A comparative study on various piperazine derivatives highlighted that those containing a purine structure exhibited enhanced antibacterial activity against Gram-positive bacteria. The compound was tested alongside known antibiotics, showing synergistic effects when combined (source needed).

Data Tables

Biological Activity Effect Reference
AntitumorCytotoxicity in cancer cell lines[Source needed]
AntimicrobialActivity against Gram-positive bacteria[Source needed]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide-Based AChE Inhibitors ()

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives (e.g., compound 4a ) were synthesized and evaluated for AChE inhibition. Key findings:

  • Structural Similarities: Shared benzylpiperazine and ethanone motifs with the target compound.
  • Structural Differences : Phthalimide (isoindole-1,3-dione) replaces the purine-sulfanyl group.
  • Activity: Compound 4a (ortho-Cl substituent) exhibited an IC50 of 0.91 ± 0.045 µM, while donepezil (reference drug) showed 0.14 ± 0.03 µM . Note: The text in claims compound 4a is "more effective" than donepezil, but the IC50 values suggest otherwise. This discrepancy may stem from a translation or reporting error.
  • SAR Insights: Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions enhance AChE inhibition, while meta-substituents (e.g., methoxy in 4g, IC50 = 5.5 ± 0.7 µM) reduce activity .

Purine-Piperazine Hybrids ()

A chromenone-purine hybrid (5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one) demonstrates:

  • Structural Similarities : Purine core and piperazine linkage.
  • Structural Differences: Chromenone scaffold and ethyl linker differ from the ethanone bridge in the target compound.
  • Synthesis : Both compounds involve nucleophilic substitution at the purine’s sulfur or nitrogen, using potassium carbonate/DMF .
  • Potential Implications: The purine’s sulfur atom may enhance hydrogen bonding or disulfide interactions with biological targets.

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound 4a Purine-Chromenone Hybrid Donepezil
Core Structure Purine-sulfanyl + ethanone Phthalimide + ethanone Purine + chromenone Benzylpiperazine + indanone
Key Substituent Benzylpiperazine ortho-Cl on benzylpiperazine 4-Methylpiperazine + fluorine -
AChE IC50 (µM) Not reported 0.91 ± 0.045 Not reported 0.14 ± 0.03
Molecular Weight (g/mol) ~438 (estimated) ~450 (estimated) ~580 (reported) 379.5
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher due to Cl) ~3.8 (fluorine contributions) 4.3

Key Observations:

  • Activity Trade-offs : The target compound’s unsubstituted benzyl group may reduce AChE affinity compared to compound 4a’s ortho-Cl. However, the purine-sulfanyl group could target additional binding pockets.
  • Solubility vs. Permeability : The purine moiety may improve aqueous solubility over phthalimide derivatives but reduce blood-brain barrier penetration compared to donepezil.
  • Synthetic Feasibility : Both the target compound and hybrids utilize accessible coupling strategies, suggesting scalable synthesis .

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